N-(Thiolan-3-ylmethyl)prop-2-enamide
Description
N-(Thiolan-3-ylmethyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone (CH₂=CH–C(O)–NH–) substituted with a thiolan-3-ylmethyl group. The thiolan moiety is a saturated five-membered sulfur heterocycle (tetrahydrothiophene), contributing distinct electronic and steric properties. This compound’s structure combines the reactivity of the acrylamide group with the lipophilic and polarizable sulfur atom in the thiolane ring, making it a candidate for applications in polymer chemistry, pharmaceutical intermediates, or bioactive molecule design .
Synthetic routes may involve coupling acryloyl chloride with a thiolan-3-ylmethylamine precursor, leveraging methodologies akin to thioamide synthesis but tailored for amide formation .
Properties
IUPAC Name |
N-(thiolan-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-8(10)9-5-7-3-4-11-6-7/h2,7H,1,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBQPXCVYLCALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~187.3 | 1.2 | 25–30 (DMSO) |
| Thioamide (RC(S)NR’₂) | ~150–200 | 1.5–2.0 | 10–15 (DCM) |
| N-Benzylacrylamide | ~161.2 | 2.1 | 5–10 (THF) |
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